molecular formula C19H31N3O4S B1662915 Pyrrolo(3,2-b)pyrrol-2(1H)-one, hexahydro-3-(1-methylethyl)-1-(methylsulfonyl)-4-((2E)-1-oxo-4-(1-piperidinyl)-2-butenyl)-, (3S,3aS,6aR)- CAS No. 198062-54-3

Pyrrolo(3,2-b)pyrrol-2(1H)-one, hexahydro-3-(1-methylethyl)-1-(methylsulfonyl)-4-((2E)-1-oxo-4-(1-piperidinyl)-2-butenyl)-, (3S,3aS,6aR)-

Cat. No. B1662915
M. Wt: 397.5 g/mol
InChI Key: NDNKNUMSTIMSHQ-URZKGLGPSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Reactions

Pyrrolo[3,2-b]pyrrol-2(1H)-one derivatives have been studied extensively in the field of organic chemistry, specifically in the synthesis of various complex molecules. For instance, the synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives has been demonstrated through reactions with heterocyclic amines, leading to the formation of N-2-hydroxy-3-heteroaminopropyl-substituted compounds (Krutošíková et al., 2001). This showcases the compound's utility in creating a variety of chemical structures, which can be of interest in developing new materials or pharmaceuticals.

Role in Heterocyclic Chemistry

In another aspect, pyrrolo[3,2-b]pyrroles serve as key intermediates in the formation of various heterocyclic compounds. A study by El-Nabi (2002) explored the conversion of 1-aryl-5-methoxypyrrolones to aziridine and hydroxylamine, yielding derivatives such as pyrrolo[2,3-c]isoxazoles and pyrrolo[2,3-c]isothiazoles (El-Nabi, 2002). These findings are significant in the context of developing new compounds with potential biological activity.

Applications in Luminescent Materials

Pyrrolo[3,2-b]pyrrole derivatives also find applications in material science. For example, highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione chromophore have been synthesized, demonstrating strong fluorescence and solubility in common organic solvents. This research by Zhang and Tieke (2008) highlights the potential of these compounds in the development of new materials for optical and electronic applications (Zhang & Tieke, 2008).

Inhibition of Blood Platelet Aggregation

In the medical field, derivatives of pyrrolo[3,2-b]pyrroles have been studied for their biological activities. Grisar et al. (1976) discovered that compounds like (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride inhibited ADP-induced aggregation of blood platelets (Grisar et al., 1976). This type of research is crucial for developing new therapeutic agents for conditions related to blood clotting.

Antibacterial Activity

Pyrrolo[2,3-b]pyridines, another variant, have been synthesized and evaluated for their antibacterial properties. One compound from this class showed in vitro antibacterial activity, indicating the potential for developing new antibiotics (Toja et al., 1986).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3/b8-7+/t15-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNKNUMSTIMSHQ-URZKGLGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo(3,2-b)pyrrol-2(1H)-one, hexahydro-3-(1-methylethyl)-1-(methylsulfonyl)-4-((2E)-1-oxo-4-(1-piperidinyl)-2-butenyl)-, (3S,3aS,6aR)-

CAS RN

198062-54-3
Record name GW-311616
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198062543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-311616
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8012V52PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolo(3,2-b)pyrrol-2(1H)-one, hexahydro-3-(1-methylethyl)-1-(methylsulfonyl)-4-((2E)-1-oxo-4-(1-piperidinyl)-2-butenyl)-, (3S,3aS,6aR)-
Reactant of Route 2
Reactant of Route 2
Pyrrolo(3,2-b)pyrrol-2(1H)-one, hexahydro-3-(1-methylethyl)-1-(methylsulfonyl)-4-((2E)-1-oxo-4-(1-piperidinyl)-2-butenyl)-, (3S,3aS,6aR)-
Reactant of Route 3
Pyrrolo(3,2-b)pyrrol-2(1H)-one, hexahydro-3-(1-methylethyl)-1-(methylsulfonyl)-4-((2E)-1-oxo-4-(1-piperidinyl)-2-butenyl)-, (3S,3aS,6aR)-
Reactant of Route 4
Pyrrolo(3,2-b)pyrrol-2(1H)-one, hexahydro-3-(1-methylethyl)-1-(methylsulfonyl)-4-((2E)-1-oxo-4-(1-piperidinyl)-2-butenyl)-, (3S,3aS,6aR)-
Reactant of Route 5
Reactant of Route 5
Pyrrolo(3,2-b)pyrrol-2(1H)-one, hexahydro-3-(1-methylethyl)-1-(methylsulfonyl)-4-((2E)-1-oxo-4-(1-piperidinyl)-2-butenyl)-, (3S,3aS,6aR)-
Reactant of Route 6
Pyrrolo(3,2-b)pyrrol-2(1H)-one, hexahydro-3-(1-methylethyl)-1-(methylsulfonyl)-4-((2E)-1-oxo-4-(1-piperidinyl)-2-butenyl)-, (3S,3aS,6aR)-

Citations

For This Compound
1
Citations
M Tulp, L Bohlin - Trends in pharmacological sciences, 2002 - cell.com
Prospecting the full biodiversity of nature to find leads for new drugs is not necessary. Because finding leads is aimed at identifying biological activity, structure is of secondary …
Number of citations: 130 www.cell.com

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